molecular formula C25H23N3O2S2 B4064047 3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B4064047
M. Wt: 461.6 g/mol
InChI Key: BMTHCHUDAJYZNX-UHFFFAOYSA-N
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Description

3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that features a benzothiazole core structure

Scientific Research Applications

3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the sulfanyl and benzamide groups. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often include binding to the active site of the enzyme or receptor, leading to a change in its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These compounds share the benzothiazole core and have similar chemical properties.

    Benzamides: Compounds with the benzamide functional group also exhibit similar reactivity.

Uniqueness

What sets 3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide apart is the combination of the benzothiazole core with the sulfanyl and benzamide groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-methyl-N-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-16-6-8-18(9-7-16)14-26-23(29)15-31-25-28-21-11-10-20(13-22(21)32-25)27-24(30)19-5-3-4-17(2)12-19/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTHCHUDAJYZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 3
Reactant of Route 3
3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 4
Reactant of Route 4
3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 5
Reactant of Route 5
3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Reactant of Route 6
Reactant of Route 6
3-methyl-N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

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